Panaxadiol

説明

This compound has been reported in Panax ginseng with data available.

a protothis compound with the side chain cyclized into a pyran which is an artifact of acidic hydrolysis; RN refers to (3 beta,12 beta,20R)-isome

特性

IUPAC Name |

(3S,5R,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O3/c1-25(2)13-9-14-30(8,33-25)19-10-16-29(7)24(19)20(31)18-22-27(5)15-12-23(32)26(3,4)21(27)11-17-28(22,29)6/h19-24,31-32H,9-18H2,1-8H3/t19-,20+,21-,22+,23-,24-,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLHOJXLNBFHDX-XHJPDDKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCC(O1)(C)C)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941430 | |

| Record name | Panaxadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19666-76-3 | |

| Record name | Panaxadiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019666763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Panaxadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19666-76-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PANAXADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84BLM3L74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Panaxadiol: A Technical Guide to its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxadiol is a triterpenoid (B12794562) sapogenin and a key bioactive metabolite derived from the hydrolysis of ginsenosides (B1230088) from the Panax genus, commonly known as ginseng. As a dammarane-type tetracyclic triterpene, this compound has garnered significant scientific interest for its diverse pharmacological effects. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and multifaceted biological activities, with a focus on the underlying molecular mechanisms. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Properties

This compound is characterized by a dammarane (B1241002) skeleton. Its precise chemical identity and properties are summarized below.

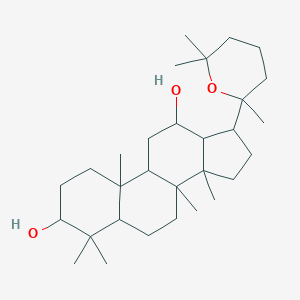

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The following table outlines the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | (3S,5R,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | [1] |

| Molecular Formula | C₃₀H₅₂O₃ | [1] |

| Molecular Weight | 460.73 g/mol | [1][2][3] |

| CAS Number | 19666-76-3 | [1] |

| Melting Point | 250 °C | [4] |

| Boiling Point | 531.3 ± 45.0 °C (Predicted) | [4] |

| Density | 1.025 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in DMSO and Ethanol. Insoluble in water. | [2][3] |

| SMILES | C[C@@]1(CCCC(O1)(C)C)[C@H]2CC[C@@]3([C@@H]2--INVALID-LINK--C)O)C)C">C@@HO)C | [1] |

| InChI | InChI=1S/C30H52O3/c1-25(2)13-9-14-30(8,33-25)19-10-16-29(7)24(19)20(31)18-22-27(5)15-12-23(32)26(3,4)21(27)11-17-28(22,29)6/h19-24,31-32H,9-18H2,1-8H3/t19-,20+,21-,22+,23-,24-,27-,28+,29+,30+/m0/s1 | [1] |

| InChIKey | PVLHOJXLNBFHDX-XHJPDDKBSA-N | [1] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, neuroprotective, and cardioprotective effects. These effects are mediated through its interaction with several key signaling pathways.

Anticancer Activity

This compound has demonstrated significant anticancer effects in various cancer cell lines. Its mechanisms of action include the induction of apoptosis and inhibition of key signaling pathways involved in tumor progression and immune evasion.

This compound has been shown to inhibit the Hypoxia-Inducible Factor-1α (HIF-1α) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. This inhibition leads to the downregulation of Programmed Death-Ligand 1 (PD-L1), a crucial immune checkpoint protein. By reducing PD-L1 expression, this compound may enhance the anti-tumor immune response.

References

- 1. researchgate.net [researchgate.net]

- 2. Different pharmacokinetics of the two structurally similar dammarane sapogenins, protopanaxatriol and protothis compound, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of 20(S)-protothis compound against glutamate-induced mitochondrial dysfunction in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Cornerstone of Ginseng's Power: A Technical Guide to the Natural Sources and Isolation of Panaxadiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxadiol, a dammarane-type triterpenoid (B12794562) saponin (B1150181), represents the aglycone, or non-sugar, core of a significant class of ginsenosides (B1230088) known as protothis compound (B1677965) (PPD)-type saponins (B1172615). These parent glycosides are the primary bioactive constituents of various plants belonging to the esteemed Panax genus, most notably Panax ginseng (Korean ginseng), Panax quinquefolius (American ginseng), and Panax notoginseng (Sanqi or Tianqi). The therapeutic potential of this compound and its derivatives, ranging from anticancer to anti-inflammatory activities, has spurred considerable interest within the scientific community.[1][2] This technical guide provides an in-depth exploration of the natural origins of this compound, detailing its prevalence across different Panax species and plant tissues. Furthermore, it offers a comprehensive overview of the methodologies employed for its isolation and purification, equipping researchers with the foundational knowledge necessary for its procurement and subsequent investigation.

Natural Sources of this compound

This compound does not typically exist in its free aglycone form in significant quantities within the plant. Instead, it is biosynthesized and stored as glycosides, primarily the PPD-type ginsenosides such as Rb1, Rc, Rd, and Rb2.[3][4] The abundance of these precursor ginsenosides, and therefore the potential yield of this compound, is highly variable and contingent upon several factors including the specific Panax species, the age of the plant, the part of the plant harvested, and the geographical location of cultivation.

Distribution in Panax Species and Plant Parts

The roots and rhizomes of Panax species are traditionally recognized as the most concentrated sources of ginsenosides.[5] However, other plant parts, including leaves, stems, and flowers, also contain substantial amounts of these valuable compounds, sometimes with a different profile of PPD-type ginsenosides.

| Panax Species | Plant Part | Major PPD-Type Ginsenosides | Total PPD-Type Ginsenoside Content (mg/g dry weight) - Representative Values | Reference |

| Panax ginseng | Main Root | Rb1, Rc, Rd, Rb2 | 5.8 - 15.6 | |

| Root Hair | Rb1, Rc, Rd, Rb2 | Not specified, but generally higher than main root | ||

| Leaves | Rd, Rb2, Rc | 92 (total ginsenosides) | ||

| Panax quinquefolius | Main Root | Rb1, Rd | 76 (total ginsenosides) | |

| Leaves | Rd | 37 (total ginsenosides) | ||

| Panax notoginseng | Main Root | Rb1, Rd | 75.7 - 89.8 | |

| Rhizome | Rb1, Rd | 137.5 | ||

| Leaves | Notoginsenoside Fc, Gypenoside IX, Gypenoside XVII | 109.2 (total ginsenosides) |

Note: The provided values for total PPD-type ginsenoside content are representative and can vary significantly based on the factors mentioned above. These values are often reported as total ginsenosides, with PPD-type ginsenosides forming a major proportion. The direct yield of this compound will be lower and depends on the efficiency of the hydrolysis process.

Isolation and Purification of this compound

The isolation of this compound is a multi-step process that begins with the extraction of the parent PPD-type ginsenosides from the plant material, followed by hydrolysis to cleave the sugar moieties, and finally, purification of the resulting this compound.

I. Extraction of Crude Saponins

The initial step involves the extraction of crude saponins from the dried and powdered plant material.

Experimental Protocol: Soxhlet Extraction

-

Sample Preparation: Weigh 100 g of dried and powdered Panax root or leaf material.

-

Extraction: Place the powdered material in a cellulose (B213188) thimble and insert it into a Soxhlet extractor.

-

Solvent: Add 500 mL of 80% aqueous ethanol (B145695) to the round-bottom flask.

-

Reflux: Heat the solvent to its boiling point and allow the extraction to proceed for 8-12 hours. The solvent will continuously cycle through the plant material, extracting the ginsenosides.

-

Concentration: After extraction, evaporate the ethanol from the extract under reduced pressure using a rotary evaporator to obtain a concentrated aqueous solution.

-

Defatting: If necessary, the aqueous extract can be washed with n-hexane to remove lipids and other non-polar compounds.

-

Crude Saponin Precipitation: The aqueous extract is then partitioned with water-saturated n-butanol. The n-butanol layer, containing the ginsenosides, is collected and evaporated to dryness to yield the crude saponin extract.

II. Hydrolysis of Protothis compound-Type Ginsenosides

To obtain this compound, the sugar chains must be removed from the PPD-type ginsenosides through hydrolysis. This can be achieved through acid, alkaline, or enzymatic methods.

A. Acid Hydrolysis

Acid hydrolysis is a common and effective method, though it can sometimes lead to the formation of artifacts.

Experimental Protocol: Acid Hydrolysis

-

Reaction Setup: Dissolve 10 g of the crude saponin extract in 100 mL of a 1:1 (v/v) mixture of ethanol and 2 M sulfuric acid (H₂SO₄).

-

Hydrolysis: Reflux the mixture at 80-90°C for 4-6 hours.

-

Neutralization: After cooling, neutralize the reaction mixture to pH 7.0 with a saturated sodium carbonate (Na₂CO₃) solution.

-

Extraction: Extract the neutralized solution three times with an equal volume of ethyl acetate (B1210297).

-

Washing and Drying: Combine the organic layers, wash with distilled water until neutral, and then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Concentration: Evaporate the solvent under reduced pressure to obtain the crude this compound extract.

B. Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder and more specific alternative to acid hydrolysis, often resulting in higher yields and fewer byproducts.

Experimental Protocol: Enzymatic Hydrolysis

-

Enzyme Selection: Utilize a commercial β-glucosidase enzyme preparation.

-

Reaction Buffer: Dissolve 1 g of the crude saponin extract in 50 mL of a suitable buffer (e.g., 0.1 M citrate (B86180) buffer, pH 5.0).

-

Enzyme Addition: Add the β-glucosidase to the saponin solution (the optimal enzyme concentration should be determined empirically).

-

Incubation: Incubate the mixture at the optimal temperature for the enzyme (typically 40-50°C) for 24-48 hours with gentle agitation.

-

Enzyme Inactivation: Heat the reaction mixture to 100°C for 10 minutes to inactivate the enzyme.

-

Extraction: After cooling, extract the mixture three times with an equal volume of ethyl acetate.

-

Purification: Process the combined organic layers as described in the acid hydrolysis protocol.

III. Purification of this compound

The crude this compound extract obtained after hydrolysis is a mixture of compounds and requires further purification. Column chromatography followed by recrystallization is a standard procedure.

A. Silica (B1680970) Gel Column Chromatography

Experimental Protocol: Column Chromatography

-

Column Preparation: Pack a glass column (e.g., 50 cm length, 4 cm diameter) with silica gel (100-200 mesh) using a slurry packing method with n-hexane.

-

Sample Loading: Dissolve the crude this compound extract in a minimal amount of chloroform (B151607) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica gel-adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate. A typical gradient might start with 100% n-hexane and gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Analysis: Combine the fractions containing pure this compound, as identified by TLC comparison with a standard.

-

Concentration: Evaporate the solvent from the combined fractions to yield purified this compound.

B. Recrystallization

For obtaining highly pure this compound, recrystallization is the final step.

Experimental Protocol: Recrystallization

-

Solvent Selection: Dissolve the purified this compound from the column chromatography step in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. A mixture of acetone (B3395972) and water or methanol (B129727) and water is often effective.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to induce crystallization.

-

Crystal Collection: Collect the formed crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to obtain pure this compound.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

Signaling Pathways Modulated by this compound

1. JAK/STAT Signaling Pathway in Cancer

This compound has been shown to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is often aberrantly activated in cancer cells, leading to uncontrolled proliferation and survival.

References

- 1. Inhibition of JAK2/STAT3 signaling pathway by this compound limits the progression of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of protothis compound saponin fraction-mediated anti-inflammatory actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Panax notoginseng: panoramagram of phytochemical and pharmacological properties, biosynthesis, and regulation and production of ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ginsenosides in Panax genus and their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Diversity of Panax ginseng, Panax quinquifolium, and Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]

The Panaxadiol Biosynthetic Pathway in Panax ginseng: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginseng (Panax ginseng C.A. Meyer) has been a cornerstone of traditional medicine for centuries, with its therapeutic efficacy largely attributed to a class of triterpenoid (B12794562) saponins (B1172615) known as ginsenosides (B1230088). Among these, the panaxadiol-type ginsenosides are of significant pharmacological interest. Protothis compound (B1677965) (PPD), the core aglycone of these ginsenosides, is the direct precursor to numerous bioactive compounds, including the well-studied Compound K. The biosynthesis of this compound is a complex, multi-step enzymatic process originating from the isoprenoid pathway. Understanding this pathway at a molecular level is crucial for the metabolic engineering of plants and microorganisms to enhance the production of these valuable compounds for pharmaceutical applications.

This technical guide provides an in-depth overview of the core this compound biosynthetic pathway in Panax ginseng, detailing the key enzymes, their characteristics, the regulatory networks that control the pathway, and experimental protocols for its study.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound from the central isoprenoid pathway intermediate, 2,3-oxidosqualene (B107256), is a three-step enzymatic cascade. The pathway is initiated by the cyclization of 2,3-oxidosqualene, followed by a hydroxylation reaction, and subsequent glycosylations to produce a diverse array of this compound-type ginsenosides.

The foundational steps leading to the formation of the protothis compound aglycone are as follows:

-

Cyclization of 2,3-Oxidosqualene: The linear substrate 2,3-oxidosqualene is cyclized by dammarenediol-II synthase (DDS) to form the tetracyclic dammarane (B1241002) skeleton of dammarenediol-II. This is a committed step in the biosynthesis of dammarane-type ginsenosides.[1][2]

-

Hydroxylation of Dammarenediol-II: The cytochrome P450 enzyme protothis compound synthase (PPDS) , also known as CYP716A47, catalyzes the hydroxylation of dammarenediol-II at the C-12 position to yield protothis compound (PPD).[3][4]

-

Glycosylation of Protothis compound: The PPD core is then decorated with sugar moieties by various UDP-glycosyltransferases (UGTs) . For instance, PgUGT74AE2 can transfer a glucose moiety to the C-3 hydroxyl group of PPD to form ginsenoside Rh2.[5] Further glycosylation steps by other UGTs lead to the production of more complex ginsenosides like Compound K and Rd.

Figure 1: Core biosynthetic pathway of this compound in Panax ginseng.

Key Enzymes in this compound Biosynthesis

The efficiency of the this compound biosynthetic pathway is governed by the kinetic properties and expression levels of its key enzymes. While comprehensive biochemical characterization of all enzymes from P. ginseng is still an active area of research, available data for some key players are summarized below.

| Enzyme | Abbreviation | Gene Name | Substrate | Product | Cofactor/Prosthetic Group |

| Dammarenediol-II Synthase | DDS | PgDDS | 2,3-Oxidosqualene | Dammarenediol-II | - |

| Protothis compound Synthase | PPDS | CYP716A47 | Dammarenediol-II | Protothis compound | NADPH, Heme |

| UDP-glycosyltransferase 74AE2 | PgUGT74AE2 | PgUGT74AE2 | Protothis compound | Ginsenoside Rh2 | UDP-glucose |

| UDP-glycosyltransferase | UGTPg1 | UGTPg1 | Protothis compound | Compound K | UDP-glucose |

Table 1: Key Enzymes in the this compound Biosynthetic Pathway

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Optimal pH | Optimal Temp. (°C) |

| PgUGT74AE2 | Protothis compound | 190 | 0.003 | 15.8 | N/A | N/A |

| PgUGT74AE2 | Compound K | 40 | 0.002 | 50.0 | N/A | N/A |

| UGTPg1 | Protothis compound | 13.7 | 0.46 | 33,576 | N/A | N/A |

Table 2: Kinetic Parameters of Characterized UDP-Glycosyltransferases (Note: N/A indicates data not available in the reviewed literature. Kinetic data for DDS and PPDS from P. ginseng are not yet fully reported.)

Regulation of the this compound Biosynthetic Pathway

The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily in response to developmental cues and environmental stresses. The plant hormone methyl jasmonate (MeJA) is a well-established elicitor that significantly upregulates the expression of genes encoding key enzymes in the pathway, including DDS and PPDS.[6][7]

The jasmonate signaling cascade in plants generally involves the perception of the active form, jasmonoyl-isoleucine (JA-Ile), by the F-box protein COI1 . This leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, thereby liberating transcription factors that activate the expression of jasmonate-responsive genes. In P. ginseng, several transcription factors have been identified to play a role in regulating ginsenoside biosynthesis, including:

-

PgMYB2: A MeJA-responsive transcription factor that positively regulates the expression of the DDS gene.

-

PgNAC72: Another MeJA-responsive NAC transcription factor that activates DDS expression.

Figure 2: Simplified Jasmonate signaling pathway regulating this compound biosynthesis.

Experimental Protocols

Cloning of Dammarenediol-II Synthase (DDS) from P. ginseng

This protocol outlines the general steps for isolating the DDS gene from P. ginseng cDNA.

Workflow:

Figure 3: General workflow for cloning the DDS gene.

Methodology:

-

RNA Isolation: Total RNA is extracted from fresh or frozen P. ginseng tissues (e.g., roots or leaves) using a suitable plant RNA isolation kit or a TRIzol-based method. The quality and quantity of the RNA should be assessed using a spectrophotometer and gel electrophoresis.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: The DDS coding sequence is amplified from the cDNA using gene-specific primers designed based on the known DDS sequence from GenBank (e.g., Accession No. AB262559). A high-fidelity DNA polymerase is recommended. PCR conditions (annealing temperature, extension time) should be optimized.

-

Gel Electrophoresis and Purification: The PCR product is resolved on an agarose (B213101) gel to confirm the expected size. The DNA band corresponding to DDS is excised and purified using a gel extraction kit.

-

Ligation: The purified PCR product is ligated into a suitable cloning vector (e.g., pGEM-T Easy or a TOPO cloning vector).

-

Transformation: The ligation mixture is used to transform competent E. coli cells (e.g., DH5α).

-

Screening and Sequencing: Positive clones are selected (e.g., by blue-white screening) and plasmid DNA is isolated. The presence and orientation of the insert are confirmed by restriction digestion and/or colony PCR. The final clone should be verified by Sanger sequencing.

Heterologous Expression of Protothis compound Synthase (PPDS) in Saccharomyces cerevisiae

PPDS is a cytochrome P450 enzyme that requires a cytochrome P450 reductase (CPR) for its activity. S. cerevisiae is a commonly used host for expressing plant P450s.

Methodology:

-

Gene Synthesis and Codon Optimization: The coding sequence of PPDS (CYP716A47) and a suitable CPR (e.g., from Arabidopsis thaliana, ATR1) can be synthesized commercially with codon optimization for expression in S. cerevisiae.

-

Vector Construction: The codon-optimized PPDS and CPR genes are cloned into a yeast expression vector under the control of strong, constitutive promoters (e.g., TEF1 or GPD). It is often advantageous to express both genes from the same plasmid or to integrate them into the yeast genome.

-

Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., BY4741 or CEN.PK2) using the lithium acetate/polyethylene glycol method.

-

Selection of Transformants: Transformed yeast cells are selected on appropriate selective media (e.g., synthetic complete medium lacking a specific nutrient corresponding to the auxotrophic marker on the plasmid).

-

Cultivation and Induction (if applicable): The recombinant yeast strain is cultured in a suitable medium. If using an inducible promoter, the expression of the genes is induced at the appropriate time.

-

Substrate Feeding and Product Analysis: For in vivo activity assays, the yeast culture can be fed with the substrate, dammarenediol-II. After a period of incubation, the culture is extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed for the presence of protothis compound by LC-MS.

Enzyme Assay for Dammarenediol-II Synthase (DDS)

This protocol describes an in vitro assay for DDS activity using a microsomal fraction from recombinant yeast expressing the enzyme.

Methodology:

-

Microsome Preparation: Recombinant yeast cells expressing DDS are harvested and spheroplasted. The spheroplasts are lysed, and the microsomal fraction is isolated by differential centrifugation.

-

Enzyme Reaction:

-

The reaction mixture contains the microsomal fraction, a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0), and the substrate 2,3-oxidosqualene.

-

The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

The reaction is stopped by the addition of a strong base (e.g., KOH in methanol).

-

-

Product Extraction: The reaction mixture is extracted with an organic solvent (e.g., n-hexane or ethyl acetate).

-

Analysis: The extracted product is analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to detect and quantify the formation of dammarenediol-II.

LC-MS/MS Method for Quantification of this compound

This is a general protocol for the quantification of this compound in biological samples.

Methodology:

-

Sample Preparation:

-

Chromatographic Separation:

-

A C18 reversed-phase column is typically used.

-

The mobile phase often consists of a gradient of acetonitrile (B52724) and water, both containing a small amount of formic acid to improve ionization.

-

-

Mass Spectrometric Detection:

-

Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. For this compound, a common transition is m/z 461.4 -> m/z 127.1.[5]

-

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the samples.

Conclusion

The elucidation of the this compound biosynthetic pathway in Panax ginseng has opened up new avenues for the production of valuable ginsenosides. The identification and characterization of the key enzymes—DDS, PPDS, and various UGTs—provide the molecular tools for metabolic engineering strategies in both plants and microbial hosts. Further research focusing on the detailed biochemical characterization of these enzymes and the intricate regulatory networks will undoubtedly accelerate the development of efficient and sustainable production platforms for these pharmacologically important compounds. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate and manipulate this important metabolic pathway.

References

- 1. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional expression of eukaryotic cytochrome P450s in yeast | Semantic Scholar [semanticscholar.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | Integrated Metabolomic and Transcriptomic Analysis and Identification of Dammarenediol-II Synthase Involved in Saponin Biosynthesis in Gynostemma longipes [frontiersin.org]

- 5. Progress on the Studies of the Key Enzymes of Ginsenoside Biosynthesis [mdpi.com]

- 6. Genes and Regulatory Mechanisms for Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Panaxadiol: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxadiol is a triterpenoid (B12794562) sapogenin and a key bioactive metabolite derived from the hydrolysis of ginsenosides, the primary active components of Panax ginseng (ginseng). As a purified compound, this compound has garnered significant interest within the scientific community for its diverse and potent pharmacological activities. Preclinical studies have demonstrated its potential as a therapeutic agent in oncology, neurodegenerative diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanisms of action, pharmacokinetic properties, and key experimental findings. All quantitative data are summarized in structured tables, and detailed experimental protocols for seminal studies are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions.

Pharmacodynamics: Mechanism of Action

This compound exerts its pharmacological effects through the modulation of multiple signaling pathways and molecular targets. Its primary activities include anti-cancer, anti-inflammatory, and neuroprotective effects.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. Its mechanisms of action in oncology are multifaceted and involve the regulation of key cellular signaling pathways.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is frequently observed in various cancers. This compound has been shown to inhibit the JAK/STAT pathway, primarily by targeting STAT3.[1][2][3] It has been demonstrated that this compound can directly bind to the SH2 domain of STAT3, which prevents its tyrosine phosphorylation, dimerization, and subsequent nuclear translocation.[2] This blockade of STAT3 activation leads to the downregulation of downstream target genes involved in cell survival and proliferation, ultimately inducing apoptosis in cancer cells.[2][3] Specifically, this compound has been observed to decrease the phosphorylation of JAK1 and JAK2, upstream kinases of STAT3.[2]

Figure 1: this compound's inhibition of the JAK/STAT signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate the MAPK pathway, although its effects can be context-dependent.[2][3] In some cancer cells, this compound inhibits the phosphorylation of key MAPK members such as ERK1/2, JNK, and p38, leading to cell cycle arrest and apoptosis.[3] This inhibition is believed to be mediated through upstream regulators.

Figure 2: this compound's modulation of the MAPK signaling pathway.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and metabolism. Its dysregulation is a hallmark of many cancers. This compound has been reported to suppress the PI3K/Akt pathway, contributing to its anti-cancer effects.[2] By inhibiting this pathway, this compound can promote apoptosis and inhibit cell proliferation.

References

- 1. Inhibition of JAK2/STAT3 signaling pathway by this compound limits the progression of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits programmed cell death-ligand 1 expression and tumour proliferation via hypoxia-inducible factor (HIF)-1α and STAT3 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Colorectal Cancer Activity of Panax and Its Active Components, Ginsenosides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Panaxadiol mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of Panaxadiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PD) is a purified triterpenoid (B12794562) sapogenin derived from the roots of ginseng species, most notably Panax ginseng and Panax quinquefolius (American ginseng). It is an active metabolite of various ginsenosides (B1230088) and has garnered significant attention within the scientific community for its diverse pharmacological activities, particularly its potent anti-tumor and anti-inflammatory properties demonstrated in preclinical in vitro models. This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's effects at the cellular level, focusing on its impact on cell cycle regulation, apoptosis induction, and modulation of critical signaling pathways.

Core Mechanism 1: Anti-Cancer Activity

This compound exhibits robust anti-cancer effects across a range of human cancer cell lines by interfering with fundamental processes of tumor cell proliferation, survival, and metastasis. Its action is multifactorial, primarily involving the induction of cell cycle arrest and the activation of programmed cell death (apoptosis).

Induction of Cell Cycle Arrest

A primary mechanism of this compound's anti-proliferative effect is its ability to halt cancer cells in the G1 phase of the cell cycle, preventing their entry into the S phase (DNA synthesis).[1][2][3] This arrest is orchestrated through the modulation of key cell cycle regulatory proteins.

This compound treatment leads to a significant and selective elevation of cyclin-dependent kinase (CDK) inhibitors, particularly p21WAF1/CIP1 and p27KIP1.[1][2] These proteins bind to and inhibit the activity of cyclin-CDK complexes that are essential for G1/S transition. Specifically, this compound has been shown to decrease the activity of the Cyclin A-Cdk2 complex. It also down-regulates the expression of Cyclin D1, Cdk2, Cdk4, and Cdk6. The resulting inactivation of these complexes prevents the phosphorylation of the retinoblastoma protein (pRb), thereby maintaining its suppression of E2F transcription factors and blocking the expression of genes required for DNA replication.

References

- 1. koreascience.kr [koreascience.kr]

- 2. Induction of G(1) cell cycle arrest and p27(KIP1) increase by panaxydol isolated from Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anti-tumor efficacy of 20(S)-protothis compound, an active metabolite of ginseng, according to fasting on hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of the Therapeutic Effects of Panaxadiol

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Panaxadiol (PD) is a triterpenoid (B12794562) sapogenin and a primary metabolite of protothis compound-type ginsenosides (B1230088) found in the Panax genus.[1][2] Emerging as a compound of significant pharmacological interest, this compound has demonstrated a remarkable spectrum of therapeutic activities across a variety of preclinical models. Its biological functions are multifaceted, encompassing anti-cancer, neuroprotective, anti-inflammatory, immunomodulatory, and metabolic regulatory effects.[1][3][4] The therapeutic potential of this compound is largely attributed to its ability to modulate multiple key signaling pathways, including those central to cell proliferation, apoptosis, inflammation, and immune response. This technical guide provides an in-depth review of the current scientific literature on the therapeutic effects of this compound, with a focus on its mechanisms of action. It includes a compilation of quantitative data, detailed experimental methodologies from key studies, and visualizations of the critical signaling pathways involved, offering a valuable resource for researchers in the fields of pharmacology and drug development.

Anti-Cancer Therapeutic Effects

This compound has been extensively investigated for its anti-tumor properties in various cancer types, including colon, pancreatic, and glioblastoma. Its mechanisms of action are diverse, ranging from inhibiting immune checkpoints and key cancer-promoting signaling pathways to inducing apoptosis and cell cycle arrest.

Colon Cancer

In human colon cancer cells, this compound exhibits potent anti-proliferative effects and modulates the tumor microenvironment. It has been shown to act both as a standalone agent and synergistically with conventional chemotherapeutics like 5-fluorouracil (B62378) (5-FU).

Mechanism of Action: this compound's primary anti-tumor mechanism in colon cancer involves the suppression of Programmed Cell Death-Ligand 1 (PD-L1), a critical immune checkpoint protein. This is achieved through the dual inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and Signal Transducer and Activator of Transcription 3 (STAT3). This compound suppresses the hypoxia-induced synthesis of HIF-1α via the PI3K and MAPK pathways. Concurrently, it inhibits STAT3 activation by targeting the JAK1, JAK2, and Src pathways. By blocking the interaction between HIF-1α and STAT3, this compound effectively downregulates PD-L1 expression, which in turn enhances the tumor-killing capacity of cytotoxic T lymphocytes (CTLs). Furthermore, this compound has been shown to suppress the NF-κB, JNK, and MAPK/ERK signaling pathways in colon cancer cells.

Quantitative Data Summary: Anti-Colon Cancer Effects

| Effect | Cell Line | Treatment | Key Quantitative Result | Reference |

| Anti-Proliferation | HCT-116 | 25 µM this compound | Significant suppression of cell proliferation at 24 and 48 h. | |

| Synergy with 5-FU | HCT-116 | 25 µM PD + 5-20 µM 5-FU | Markedly enhanced anti-proliferative effects compared to 5-FU alone (P < 0.05). | |

| Cell Cycle Arrest | HCT-116 | 25 µM this compound | Selective arrest in the G1 phase (P < 0.01). | |

| PD-L1 Inhibition | SW480, HCT116 | Dose-dependent | Significant inhibition of PD-L1 protein and mRNA levels. | |

| In Vivo Tumor Growth | HCT-116 Xenograft | Not specified | Proven anti-proliferative effect in a xenograft assay. |

Key Experimental Protocols

-

Cell Viability Assay (MTS): HCT-116 cells were seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 25 µM) and/or 5-FU for 24 or 48 hours. Cell viability was assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega) according to the manufacturer's instructions.

-

Cell Cycle Analysis: HCT-116 cells were treated with this compound and/or 5-FU. Post-treatment, cells were harvested, fixed, and stained with a DNA staining solution (e.g., propidium (B1200493) iodide). DNA content was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

-

Western Blot Analysis: Colon cancer cells were treated with this compound under normoxic or hypoxic conditions. Cell lysates were collected and proteins were separated by SDS-PAGE. Proteins of interest (e.g., PD-L1, HIF-1α, p-STAT3, total STAT3) were detected using specific primary antibodies and visualized with secondary antibodies conjugated to horseradish peroxidase.

-

In Vivo Xenograft Model: Athymic nude mice were subcutaneously inoculated with HCT-116 human colorectal cancer cells. Once tumors were established, mice were treated with this compound, 5-FU, or a combination. Tumor volume was measured regularly using calipers (Volume = width² × length/2), and tumor growth inhibition was evaluated.

Pancreatic Cancer

This compound has demonstrated pro-apoptotic and anti-proliferative effects in human pancreatic cancer cell lines.

Mechanism of Action: The anti-tumor activity of this compound in pancreatic cancer is mediated through the inhibition of the JAK2/STAT3 signaling pathway. Molecular docking studies suggest that this compound binds to the Src Homology 2 (SH2) domain of STAT3. Treatment with this compound leads to a reduction in the phosphorylation of both JAK2 and STAT3, without affecting their total protein levels. This blockage of the JAK2/STAT3 pathway is critical for its pro-apoptotic effect.

Quantitative Data Summary: Anti-Pancreatic Cancer Effects

| Effect | Cell Line | Treatment | Key Quantitative Result | Reference |

| Anti-Proliferation | PANC-1, Patu8988 | Dose-dependent | Significant inhibition of proliferation. | |

| Apoptosis Induction | PANC-1, Patu8988 | Dose-dependent | Significant induction of apoptosis. | |

| Protein Modulation | PANC-1, Patu8988 | 24 h incubation | Reduced expression of p-JAK2 and p-STAT3. |

Key Experimental Protocols

-

Cell Proliferation and Apoptosis Assays: PANC-1 and Patu8988 cells were treated with various concentrations of this compound. Proliferation was measured using assays like MTT or CCK-8. Apoptosis was quantified using flow cytometry after staining with Annexin V and propidium iodide.

-

Molecular Docking: Computational modeling was used to predict the binding interaction between this compound and the STAT3 protein, identifying the SH2 domain as the likely binding site with a binding energy of -5.7 kcal/mol.

Glioblastoma (GBM)

In glioblastoma, the most aggressive primary brain tumor, this compound has shown significant anti-proliferative effects both in vitro and in vivo.

Mechanism of Action: The primary mechanism in GBM involves the modulation of intracellular calcium signaling. This compound treatment leads to an increase in intracellular Ca²⁺ levels, which in turn triggers apoptosis. This demonstrates a distinct pathway for its anti-cancer effects in this cell type.

Quantitative Data Summary: Anti-Glioblastoma Effects

| Effect | Model/Cell Line | Treatment | Key Quantitative Result | Reference |

| Anti-Proliferation | U251, U87 cells | Dose-dependent | Significant inhibition of proliferation. | |

| Apoptosis Induction | U251, U87 cells | 60 µM this compound for 48 h | Confirmed induction of apoptosis by flow cytometry. | |

| In Vivo Tumor Growth | U87 Xenograft | 10 mg/kg (i.p.) every 48 h | Substantial inhibitory effect on tumor proliferation. |

Key Experimental Protocols

-

EdU Incorporation Assay: GBM cells (U251, U87) were treated with this compound. Proliferating cells were labeled with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which is incorporated into newly synthesized DNA. Fluorescent labeling via a "click" reaction allowed for the visualization and quantification of proliferative cells.

-

Intracellular Calcium Measurement: Cells treated with 60 µM this compound for 48 hours were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Changes in intracellular calcium levels were detected and quantified using confocal microscopy and flow cytometry.

-

In Vivo Glioblastoma Xenograft Model: Nude mice (4-5 weeks old) were subcutaneously injected with 4 × 10⁶ U87 cells. The treatment group received intraperitoneal injections of this compound at 10 mg/kg every 48 hours. Tumor volume was calculated as (width² × length/2).

Neuroprotective Effects

This compound demonstrates significant neuroprotective properties, primarily by combating oxidative stress and mitochondrial dysfunction, which are key pathological events in neurodegenerative diseases and excitotoxicity.

Mechanism of Action: In neuronal-like PC12 cells, this compound protects against glutamate-induced excitotoxicity. Its neuroprotective effects are attributed to its ability to suppress apoptosis by inhibiting nuclear condensation and reducing the number of Annexin V-positive cells. Crucially, this compound enhances mitochondrial function by preserving the mitochondrial membrane potential (MMP) and scavenging both mitochondrial and cytosolic reactive oxygen species (ROS). This antioxidant activity is central to its ability to maintain mitochondrial homeostasis and protect cells from glutamate-induced damage.

Quantitative Data Summary: Neuroprotective Effects

| Effect | Model/Cell Line | Treatment | Key Quantitative Result | Reference |

| Anti-apoptosis | PC12 cells | PPD treatment | Decreased number of Annexin V-positive cells post-glutamate exposure. | |

| Antioxidant Activity | PC12 cells | PPD treatment | Scavenged mitochondrial and cytosolic ROS induced by glutamate. | |

| Mitochondrial Function | PC12 cells | PPD treatment | Significantly improved mitochondrial membrane potential (MMP) and enhanced mitochondrial mass. |

Key Experimental Protocols

-

Cell Culture and Treatment: PC12 cells were cultured and then exposed to glutamate to induce excitotoxicity. A treatment group was pre-incubated with this compound before glutamate exposure.

-

Apoptosis Analysis (Muse™ Cell Analyzer): Treated cells were stained with the Muse™ Annexin V & Dead Cell Kit. The analyzer uses fluorescent dyes to distinguish between live, early apoptotic, late apoptotic, and dead cells based on Annexin V binding and cellular permeability.

-

Mitochondrial ROS Measurement (FACS): To measure mitochondrial-specific ROS, cells were stained with MitoSOX Red, a fluorescent probe that targets mitochondria. The fluorescence intensity, proportional to the amount of mitochondrial superoxide, was quantified using a FACSCalibur flow cytometer.

-

Mitochondrial Membrane Potential (MMP) Assay: Cells were stained with JC-1, a cationic dye that accumulates in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers that fluoresce green. The ratio of red to green fluorescence was used as an indicator of MMP.

Anti-Inflammatory Effects

This compound and its saponin (B1150181) fractions exert potent anti-inflammatory effects by inhibiting key signaling pathways that regulate the production of inflammatory mediators.

Mechanism of Action: In macrophage-like RAW264.7 cells stimulated with lipopolysaccharide (LPS), the protothis compound (B1677965) saponin fraction (PPD-SF) diminishes the release of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and prostaglandin (B15479496) E2. This is achieved by downregulating the mRNA expression of their corresponding genes (iNOS, TNF-α, and COX-2). The mechanism involves the blockade of p38, c-Jun N-terminal kinase (JNK), and TANK-binding kinase 1 (TBK1). This upstream inhibition prevents the activation of downstream transcription factors, specifically activating transcription factor 2 (ATF2) and interferon regulatory transcription factor 3 (IRF3). In a mouse model of ulcerative colitis, this compound was also shown to regulate the MAPK/NF-κB and AMPK/NRF2/NQO1 signaling pathways to exert its anti-inflammatory effects.

Quantitative Data Summary: Anti-Inflammatory Effects

| Effect | Model | Treatment | Key Quantitative Result | Reference |

| Mediator Release | LPS-treated RAW264.7 cells | Dose-dependent PPD-SF | Diminished release of NO, TNF-α, and PGE2. | |

| In Vivo Gastritis | HCl/ethanol-induced gastritis in mice | PPD-SF | Ameliorated gastritis via suppression of phospho-JNK2 levels. | |

| In Vivo Colitis | DSS-induced colitis in mice | This compound | Alleviated weight loss, reduced Disease Activity Index, prevented colon shortening. | |

| Cytokine Reduction | DSS-induced colitis mice | PDS | Reduced colonic levels of TNF-α, IL-6, and IL-1β. | |

| Oxidative Stress | DSS-induced colitis mice | PDS | Decreased MDA production and elevated SOD and GSH-Px activities. |

Key Experimental Protocols

-

In Vitro Inflammation Model: RAW264.7 macrophages were pre-treated with various concentrations of PPD-SF and then stimulated with LPS (1 µg/mL). The supernatant was collected to measure NO (using Griess reagent), TNF-α, and PGE2 (using ELISA kits).

-

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis: Ulcerative colitis was induced in mice by administering 3% DSS in their drinking water. A treatment group received daily oral gavage of this compound. Disease progression was monitored by daily measurement of body weight and calculation of the Disease Activity Index (DAI). At the end of the experiment, colon length was measured, and colon tissue was collected for histological analysis (H&E staining) and western blotting (for MAPK/NF-κB pathway proteins).

Metabolic Regulation (Anti-Obesity)

This compound has been identified as a potential therapeutic agent for obesity, acting by promoting the "beigeing" of white adipose tissue, a process that increases energy expenditure.

Mechanism of Action: (20R)-panaxadiol improves obesity by activating the β2-adrenoceptor (ADRB2). This activation stimulates the cAMP signaling pathway, leading to the phosphorylation and activation of the cAMP response element-binding protein (CREB). Activated CREB then upregulates the expression of thermogenesis-related proteins, such as UCP1 and PRDM16, and mitochondrial biosynthesis-related proteins, including PGC-1α, TFAM, and NRF1. This cascade of events promotes the conversion of white adipocytes into thermogenic "beige" adipocytes, thereby increasing energy expenditure and combating obesity.

Quantitative Data Summary: Anti-Obesity Effects

| Effect | Model | Treatment | Key Quantitative Result | Reference |

| Weight Reduction | High-fat-induced obese mice & ob/ob mice | 10 mg/kg PD | Significantly reduced body weight. | |

| Improved Glucose Tolerance | Obese mice models | 10 mg/kg PD | Significantly improved glucose tolerance and lipid levels. | |

| Lipid Droplet Reduction | PA-treated 3T3-L1 adipocytes | 20 µM PD | Reduced lipid droplet size. | |

| Protein Upregulation | Obese mice models | 10 mg/kg PD | Increased phosphorylation of CREB and expression of UCP1, PRDM16, PGC-1α, TFAM, and NRF1. |

Key Experimental Protocols

-

In Vivo Obesity Models: High-fat diet (HFD)-induced obesity was established in mice. A separate model using genetically obese (ob/ob) mice was also employed. Mice were administered this compound (10 mg/kg). To confirm the mechanism, a β2 receptor inhibitor (ICI118551) was co-administered with this compound in some groups. Body weight, glucose tolerance, and lipid levels were monitored.

-

In Vitro Adipocyte Model: 3T3-L1 preadipocytes were differentiated into mature adipocytes. Hypertrophy was induced by treating the cells with palmitate (PA). The effect of this compound (20 µM) on lipid droplet size and protein expression was then assessed.

Cardiovascular and Hemostatic Effects

This compound has shown protective effects on the cardiovascular system, particularly in the context of ischemia/reperfusion injury, and also plays a role in hemostasis by promoting platelet aggregation.

Mechanism of Action:

-

Cardioprotection: In isolated rat hearts subjected to ischemia/reperfusion (I/R), pretreatment with this compound-containing saponin fractions was shown to ameliorate myocardial damage. This protection is attributed to the reduction of oxidative stress, evidenced by decreased levels of malondialdehyde (MDA) and increased levels of reduced glutathione (B108866) (GSH).

-

Hemostasis: this compound induces platelet aggregation, contributing to a hemostatic effect. This action is dependent on calcium signaling. It activates the PI3K/Akt/GSK3β signaling pathway, increases ATP release, and enhances the expression of platelet activation markers like CD62P and GP IIb/IIIa, while decreasing cAMP levels.

Quantitative Data Summary: Cardiovascular & Hemostatic Effects

| Effect | Model | Treatment | Key Quantitative Result | Reference |

| Myocardial Protection | Isolated rat heart (I/R) | 5 mg/kg Panaxatriol (related compound) | Attenuated increases in LDH, CK, and MDA; attenuated decrease in GSH. | |

| Cardiac Function (Burn) | Burned rats | 30 mg/kg PDS (i.p.) | Restored cardiac output, coronary flow, LVP, and +/- dp/dtmax. Enhanced SOD activity and reduced MDA. | |

| Platelet Aggregation | Human platelets | This compound | Induced platelet aggregation and increased phosphorylation of PI3K, Akt, and GSK3β. |

Key Experimental Protocols

-

Isolated Heart (Langendorff) Model: Rats were pre-treated with this compound (or related saponins) for 7 days. On day 8, hearts were isolated and mounted on a Langendorff apparatus. They were subjected to 30 minutes of global ischemia followed by 30 minutes of reperfusion. Myocardial function (e.g., left ventricular developed pressure) and biochemical markers (LDH, CK, MDA, GSH) in the coronary effluent and heart tissue were measured.

-

Platelet Aggregometry: Platelet-rich plasma was obtained from healthy human donors. Platelet aggregation was induced by this compound and measured using a platelet aggregometer. The levels of signaling proteins (PI3K, Akt) were assessed by Western blot after platelet lysis.

Summary and Future Directions

This compound is a promising natural compound with a diverse pharmacological profile, demonstrating significant therapeutic potential across multiple disease areas in preclinical studies. Its ability to modulate a wide array of signaling pathways—including PI3K/MAPK, JAK/STAT, NF-κB, and cAMP/CREB—underpins its potent anti-cancer, neuroprotective, anti-inflammatory, and metabolic regulatory activities. The compound's capacity to target fundamental cellular processes such as apoptosis, cell cycle progression, oxidative stress, and immune response highlights its potential as a multi-target therapeutic agent.

While the existing data are compelling, further research is required to translate these findings into clinical applications. Future investigations should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.

-

Clinical Trials: Rigorous, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human patients for various indications.

-

Synergistic Combinations: Further exploration of this compound's synergistic effects with existing therapies could lead to more effective and less toxic treatment regimens, particularly in oncology.

-

Structural Modification: The stable skeleton of this compound is suitable for structural modification, which could lead to the development of novel derivatives with enhanced potency, selectivity, and bioavailability.

References

- 1. This compound inhibits programmed cell death-ligand 1 expression and tumour proliferation via hypoxia-inducible factor (HIF)-1α and STAT3 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective effects of 20(S)-protothis compound against glutamate-induced mitochondrial dysfunction in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (20R)-panaxadiol improves obesity by promoting white fat beigeing - PubMed [pubmed.ncbi.nlm.nih.gov]

Panaxadiol: A Modulator of Cellular Signaling Pathways in Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Panaxadiol, a purified sapogenin derived from the ginseng plant family (Panax), has garnered significant attention in the scientific community for its diverse pharmacological activities. This triterpenoid (B12794562) saponin (B1150181) has demonstrated notable anti-tumor, anti-inflammatory, and neuroprotective properties in a multitude of preclinical studies. The therapeutic potential of this compound is largely attributed to its ability to modulate a complex network of intracellular signaling pathways, thereby influencing critical cellular processes such as proliferation, apoptosis, and inflammation. This technical guide provides a comprehensive overview of the core cellular signaling pathways influenced by this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

The quest for novel therapeutic agents with high efficacy and minimal side effects has led to a growing interest in natural compounds. This compound, a key bioactive metabolite of ginsenosides, has emerged as a promising candidate.[1][2] Its molecular structure allows it to interact with various cellular targets, leading to the modulation of key signaling cascades implicated in pathological conditions, particularly cancer and inflammatory diseases. This document serves as a technical resource, consolidating the current knowledge on this compound's mechanism of action at the cellular level.

Quantitative Data: In Vitro Efficacy of this compound and Its Derivatives

The anti-proliferative activity of this compound and its synthetic derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. The following tables summarize the reported IC50 values, providing a comparative view of its efficacy.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Cancer | 43.13 | [3] |

| HCT-116 | Colon Cancer | >50 | [2] |

| BGC-823 | Gastric Cancer | >50 | [2] |

| SW-480 | Colon Cancer | >50 | [2] |

Table 2: IC50 Values of this compound Derivatives in Human Cancer Cell Lines

| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Derivative 12 | A549 | Lung Cancer | 18.91 ± 1.03 | [4] |

| Derivative 13 | MCF-7 | Breast Cancer | 8.62 ± 0.23 | [4] |

| Compound 12b | A549 | Lung Cancer | 13.44 ± 1.23 | [1] |

| Compound 2d | HCT-116 | Colon Cancer | 3.836 | [2] |

| Compound 2g | BGC-823 | Gastric Cancer | 0.6 | [2] |

| Compound 2g | SW-480 | Colon Cancer | 0.1 | [2] |

| Compound A1 | HepG-2 | Liver Cancer | 4.21 ± 0.54 | [1] |

Core Cellular Signaling Pathways Modulated by this compound

This compound exerts its biological effects by intervening in several key signaling pathways that are often dysregulated in disease.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, and immune responses. In many cancers, this pathway is constitutively active. This compound has been shown to inhibit the JAK2/STAT3 signaling pathway in pancreatic cancer cells.[5][6] It down-regulates the phosphorylation of JAK2 and STAT3, leading to the suppression of downstream target genes involved in cell survival and proliferation.[5]

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. This compound has been observed to modulate the MAPK pathway, often leading to the activation of JNK and p38, which are associated with apoptosis, while inhibiting the ERK pathway, which is typically pro-survival.[7][8] In melanoma cells, protothis compound (B1677965) (PPD), a metabolite of this compound, induces apoptosis by activating the JNK signaling pathway.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and anti-tumor evaluation of this compound halogen-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and Cytotoxicity Evaluation of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of JAK2/STAT3 signaling pathway by this compound limits the progression of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of JAK2/STAT3 signaling pathway by this compound limits the progression of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protothis compound induces apoptosis through JNK signaling pathway and targeting MLK3 in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ginseng saponin metabolite 20(S)-protothis compound inhibits tumor growth by targeting multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Therapeutics: Discovery and Synthesis of Panaxadiol Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxadiol (PD), a dammarane-type tetracyclic triterpenoid (B12794562) sapogenin derived from the esteemed Panax genus, has emerged as a promising scaffold in medicinal chemistry.[1][2] While the parent compound exhibits a spectrum of biological activities, its therapeutic potential is often enhanced through structural modification.[1][2] The pursuit of novel this compound derivatives is driven by the quest for compounds with improved potency, selectivity, and pharmacokinetic profiles. This technical guide delves into the discovery and synthesis of this compound derivatives, with a focus on their anticancer properties, providing a comprehensive resource for professionals in drug development.

Discovery and Biological Activities

The journey of discovering this compound derivatives begins with the isolation and characterization of ginsenosides (B1230088) from Panax species.[1] These ginsenosides, through acid or base hydrolysis, yield the aglycone this compound, which serves as the foundational structure for synthetic modifications.[1][2] The primary motivation for synthesizing these derivatives lies in enhancing their inherent biological activities, which span anticancer, neuroprotective, and anti-inflammatory effects.[1][3][4]

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound and its derivatives. These compounds have demonstrated cytotoxic effects against a wide array of human cancer cell lines, including those of the lung, breast, colon, and pancreas.[5][6][7] The antiproliferative effects are often attributed to the induction of cell cycle arrest and apoptosis.[8][9]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various this compound derivatives against several human cancer cell lines.

Table 1: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines

| Derivative | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | HepG-2 (Liver) | BGC-823 (Gastric) | SW-480 (Colon) | LNCaP (Prostate) | LS180 (Colon) | MKN45 (Gastric) |

| PD | >100 | >100 | >100 | >100 | - | - | - | - | - |

| Derivative 3 | - | - | - | - | - | - | - | - | - |

| Derivative 12 | 18.91±1.03 | - | - | - | - | - | - | - | - |

| Derivative 13 | - | 8.62±0.23 | - | - | - | - | - | - | - |

| Compound 1e | - | - | - | - | Significant Activity | - | - | - | - |

| Compound 2d | - | - | 3.836 | - | Significant Activity | - | - | - | - |

| Compound 2e | - | - | - | - | Significant Activity | - | - | - | - |

| Compound 2g | - | - | - | - | 0.6 | 0.1 | - | - | - |

| Compound 5 | - | - | - | - | - | - | Good Activity | Good Activity | Good Activity |

| Compound C9 | - | - | - | - | - | - | 2.89 | Good Activity | Good Activity |

| Compound 3l | - | - | - | - | - | - | - | - | - |

Note: "-" indicates data not available in the provided search results. "Significant Activity" and "Good Activity" are reported as described in the source, without specific IC50 values.[5][6][10][11]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves the modification of the hydroxyl groups, primarily at the C-3 and C-12 positions, and the side chain at C-17.[12][13] A common strategy is the acylation of the 3-hydroxy group.[12]

Example Protocol: Synthesis of Acylated this compound Derivatives [12]

-

Starting Material: this compound (PD).

-

Reaction: PD is reacted with various acylating agents (e.g., acid anhydrides, acyl chlorides) in the presence of a suitable base (e.g., pyridine, triethylamine) and a solvent (e.g., dichloromethane).

-

Purification: The resulting derivatives are purified using chromatographic techniques, such as silica (B1680970) gel column chromatography.

-

Characterization: The structures of the synthesized compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activities of the synthesized derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][10]

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their anticancer effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is frequently observed in various cancers. This compound has been shown to inhibit the JAK2/STAT3 signaling pathway, leading to the suppression of pancreatic cancer progression.[7] This inhibition results in the downregulation of phosphorylated JAK2 and STAT3, which in turn modulates the expression of downstream target genes involved in cell survival and apoptosis.[7]

Caption: this compound derivatives inhibit the JAK2/STAT3 signaling pathway.

MAPK/ERK and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Nuclear Factor-kappa B (NF-κB) pathways are also key players in cancer cell survival and proliferation. Protothis compound (B1677965) (PPD), a close analog of this compound, has been demonstrated to effectively suppress both the MAPK/ERK and NF-κB signaling pathways in colon cancer cells.[14][15] This multi-targeted inhibition contributes significantly to its anticancer activity.

Caption: Protothis compound inhibits MAPK/ERK, NF-κB, and JNK pathways.

Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition

Hypoxia is a common feature of solid tumors and is associated with cancer progression and resistance to therapy. Hypoxia-Inducible Factor-1α (HIF-1α) is a key regulator of the cellular response to hypoxia.[11] Certain this compound derivatives have been designed and synthesized as inhibitors of HIF-1α transcription, presenting a promising strategy for targeting hypoxic tumors.[11]

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Structure-Activity Relationships (SAR)

The exploration of structure-activity relationships (SAR) is fundamental to optimizing the therapeutic potential of this compound derivatives. Studies have indicated that modifications at the C-3 position through acylation can lead to compounds with enhanced antiproliferative activities compared to the parent this compound.[12] Furthermore, the introduction of amino acid moieties has also been shown to yield derivatives with potent cytotoxicity.[5] The nature and position of substituents on the this compound scaffold play a crucial role in determining the biological activity, and a continued investigation into SAR will guide the design of future derivatives with superior efficacy.[16]

Conclusion and Future Directions

The discovery and synthesis of this compound derivatives represent a vibrant and promising area of research in the development of novel therapeutics, particularly in oncology. The ability to systematically modify the this compound scaffold allows for the fine-tuning of its biological activity, leading to the identification of potent and selective drug candidates. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field. Future efforts should continue to focus on elucidating the intricate mechanisms of action, expanding the scope of structural modifications, and conducting in vivo studies to validate the therapeutic potential of these promising compounds. The integration of computational modeling and medicinal chemistry approaches will undoubtedly accelerate the journey of this compound derivatives from the laboratory to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. Dammarane-type leads this compound and protothis compound for drug discovery: Biological activity and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of 20(S)-protothis compound against glutamate-induced mitochondrial dysfunction in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Anti-inflammatory effects of ginsenosides from Panax ginseng and their structural analogs | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and Cytotoxicity Evaluation of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-tumor evaluation of this compound halogen-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of JAK2/STAT3 signaling pathway by this compound limits the progression of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of protothis compound derivatives and evaluation of their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Synthesis and evaluation of HIF-1α inhibitory activities of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and anti-tumor evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies on the Constituents of Japanese and Chinese Crude Drugs. XI. This compound, A Sapogenin of Ginseng Roots. (1). [jstage.jst.go.jp]

- 14. Ginseng saponin metabolite 20(S)-protothis compound inhibits tumor growth by targeting multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Relationship between haemolytic and adjuvant activity and structure of protothis compound-type saponins from the roots of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

Panaxadiol's Influence on Gene Expression: A Technical Guide for Researchers

Introduction

Panaxadiol, a purified sapogenin derived from the ginseng plant, has garnered significant attention within the scientific community for its diverse pharmacological activities. These include, but are not limited to, anti-inflammatory, anti-cancer, and hematopoietic (blood-forming) effects. At the molecular level, these physiological responses are underpinned by this compound's ability to modulate the expression of a wide array of genes. This technical guide provides an in-depth overview of the known effects of this compound on gene expression, with a focus on the signaling pathways involved, quantitative changes in gene expression, and the experimental methodologies used to elucidate these effects. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of this compound.

Data Presentation: Quantitative Effects of this compound on Gene Expression

The following tables summarize the quantitative data from studies investigating the impact of a this compound saponins (B1172615) component (PDS-C) on gene expression in hematopoietic cells.

Table 1: Upregulation of Transcription Factor and Protein Kinase Genes by this compound Saponins Component (PDS-C) in Hematopoietic Cells [1]

| Gene Symbol | Gene Name | Function | Fold Upregulation |

| GATA-1 | GATA binding protein 1 | Erythroid and megakaryocytic differentiation | >3 |

| GATA-2 | GATA binding protein 2 | Hematopoietic stem and progenitor cell proliferation | >3 |

| AKT-1 | AKT serine/threonine kinase 1 | Cell survival, proliferation | >3 |

| MAPK14 | Mitogen-activated protein kinase 14 (p38 MAPK) | Inflammatory response, cell differentiation | >3 |

Signaling Pathways Modulated by this compound

This compound exerts its effects on gene expression by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Hematopoietic Regulation via GATA Transcription Factors

This compound has been shown to promote hematopoiesis by upregulating the expression and activity of GATA transcription factors. This is achieved through the activation of upstream protein kinases such as AKT-1 and MAPK14.

Anti-inflammatory Effects via NF-κB Pathway Inhibition